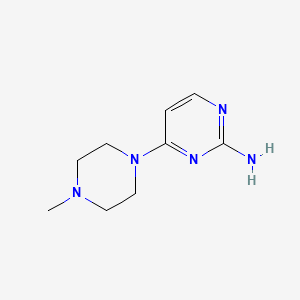
8-クロロ-2-(4-イソブトキシフェニル)キノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と医薬品化学
8-クロロ-2-(4-イソブトキシフェニル)キノリン-4-カルボン酸などのキノリン誘導体は、創薬において重要な骨格です。 これらの化合物は、幅広い生物活性で知られており、さまざまな薬理活性分子の合成に使用されています 。クロロ基とイソブトキシフェニル基の存在は、化合物の生物学的標的との相互作用能力を高める可能性があり、新しい治療薬の開発につながる可能性があります。
複素環式化合物の合成
キノリンコアは、生物活性複素環式化合物の合成における重要なセグメントです。これは、潜在的な薬理活性を有する複雑な分子の構築のための前駆体として役立ちます。 キノリン骨格の多様性により、さまざまな官能基化が可能になり、所望の特性を備えた新しい化合物の開発につながる可能性があります .
アルカリ性ホスファターゼ阻害剤
キノリン-4-カルボン酸誘導体は、アルカリ性ホスファターゼ阻害剤としての可能性について調査されてきました。これらの阻害剤は、低リン酸症などの疾患の治療において重要です。 キノリン環上の特定の置換基は、阻害活性と選択性を高めるために修飾できます .
抗菌剤
キノリン誘導体の構造的複雑さは、抗菌剤の開発のためのプラットフォームを提供します。 フェニル環上の電子供与基と電子求引基は、幅広い微生物病原体に対する標的を最適化することができ、新しい抗菌薬開発のための有望な経路を提供します .
抗炎症剤
キノリン誘導体は、抗炎症剤としての可能性を示しています。イソブトキシフェニル基などのさまざまな置換基でキノリン環を修飾すると、強力な抗炎症作用を有する化合物が得られる可能性があります。 このアプリケーションは、慢性炎症性疾患の薬物設計において特に関連しています .
農薬
キノリン骨格は、農薬の合成にも使用されています。これらの化合物は、成長促進剤、殺虫剤、または除草剤として役立ちます。 キノリン誘導体の構造的多様性により、農業生産性を高め、作物を害虫から保護できる特殊な分子を作成できます .
作用機序
- The primary targets of this compound are not explicitly mentioned in the available literature. However, quinolines, in general, have versatile applications in medicinal chemistry and drug discovery . Further research would be needed to identify specific targets for this particular compound.
- Unfortunately, detailed information about the affected pathways is not readily available. However, quinolines can impact various cellular processes, including DNA replication, protein synthesis, and cell signaling .
- Quinolines can influence cell growth, apoptosis, and gene expression. They may also affect specific proteins or receptors .
Target of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain quinoline-binding proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .
Cellular Effects
The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term effects on cellular function have also been observed, indicating sustained activity and influence on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, enhancing its biochemical activity .
Subcellular Localization
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
特性
IUPAC Name |
8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUFAQWILHRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169116 |
Source


|
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863185-05-1 |
Source


|
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)










